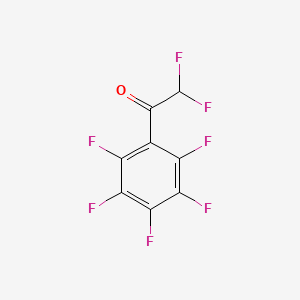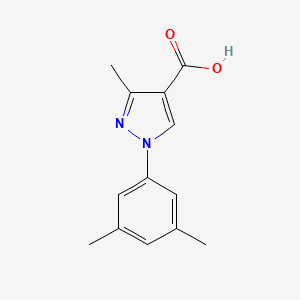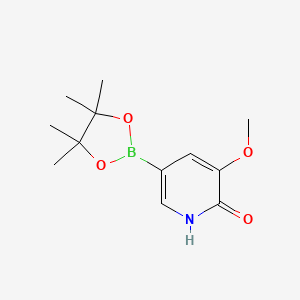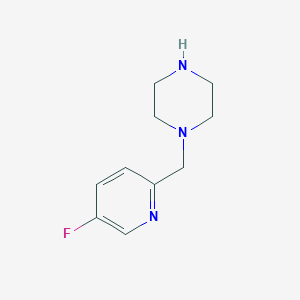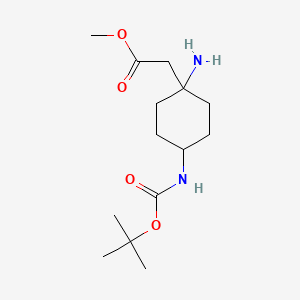![molecular formula C12H18N2O3 B15311629 tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)
tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is characterized by the presence of a tert-butyl group, a methoxypyridine ring, and a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 6-methoxypyridin-3-ylmethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxypyridine ring is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-ButylN-[(6-methoxypyridin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
- tert-ButylN-[(6-methoxypyridin-2-yl)methyl]carbamate
- tert-ButylN-[(6-methoxypyridin-4-yl)methyl]carbamate
- tert-ButylN-[(6-methoxypyridin-5-yl)methyl]carbamate
These compounds share similar structural features but differ in the position of the methoxy group on the pyridine ring. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[(6-methoxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-10(16-4)13-7-9/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
JUWZXSBQUADPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



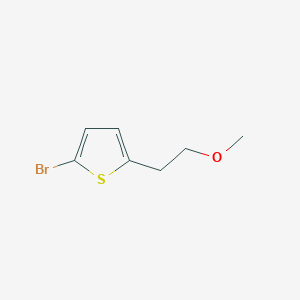
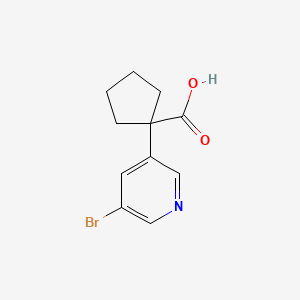
![(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15311585.png)

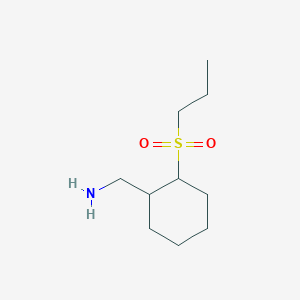
![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)
